Cedrane (CAS 13567-54-9), also known as α-Cedrane, is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H26. It serves as the fundamental parent skeleton for a large family of commercially important woody and amber odorants derived from cedarwood oil.
Molecular FormulaC15H26
Molecular Weight206.37 g/mol
CAS No.13567-54-9
Cat. No.B085855
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement Guide: Sourcing Cedrane (CAS 13567-54-9) as a High-Purity Sesquiterpene Skeleton
Cedrane (CAS 13567-54-9), also known as α-Cedrane, is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H26 [1]. It serves as the fundamental parent skeleton for a large family of commercially important woody and amber odorants derived from cedarwood oil [2]. As a fully saturated framework, Cedrane is chemically distinct from its unsaturated analog, α-Cedrene (CAS 469-61-4), and acts as a versatile, stable building block for advanced fragrance synthesis and academic total synthesis studies [3]. Its primary procurement value lies in its use as a key intermediate for creating high-value derivatives like 8,9-Epoxy cedrane and cedrane-8,9-diol, rather than as a direct-use aroma chemical itself .
WorkflowIntermediate for fragrance derivatives and total synthesis
SelectionSaturated tricyclic framework, distinct from unsaturated α-Cedrene
Use ContextAcademic and industrial R&D; not a direct-use odorant
[1] NIST Chemistry WebBook. (n.d.). Cedrane. Standard Reference Database 69. National Institute of Standards and Technology. View Source
[2] Setzer, W. N. (2026). Cedarwood Oils: The Wood Essential Oil Compositions from Trees Known as 'Cedar'. Plants, 15(4), 659. View Source
[3] Grantham, P. J., & Douglas, A. G. (1980). The nature and origin of sesquiterpenoids in some tertiary fossil resins. Geochimica et Cosmochimica Acta, 44(11), 1801-1810. View Source
Technical Justification: Why Cedrane Cannot Be Replaced by α-Cedrene or Cedrol in R&D and Production
Substituting Cedrane with its closest structural analogs, such as α-Cedrene or Cedrol, is not scientifically sound due to fundamental differences in chemical stability and reactivity. Cedrane's fully saturated tricyclic framework (C15H26) imparts significant oxidative and thermal stability, which is critical for synthetic transformations where the olefinic bond in α-Cedrene (C15H24) would be prone to unwanted side reactions or degradation [1]. Geochemical evidence confirms that Cedrane is the stable hydrogenation product of α-Cedrene in fossil resins, demonstrating its superior environmental persistence [2]. Furthermore, in biotransformation studies, Cedrene required prolonged fermentation and gave lower yields than Cedrol, highlighting distinct metabolic fates and reactivity profiles that preclude simple interchangeability [3]. Therefore, using α-Cedrene as a proxy for Cedrane would introduce a reactive site that undermines the selectivity and efficiency of downstream processes, directly impacting product yield and purity .
Oxidative/thermal stability
Fully saturated Cedrane avoids olefinic side reactions present in α-Cedrene, which may shift reactivity and yield.
Environmental persistence
Geochemical evidence indicates Cedrane as stable hydrogenation product; reported persistence may not transfer to unsaturated analog.
Biotransformation fate
Distinct metabolic pathways between Cedrane, Cedrene, and Cedrol preclude direct interchangeability.
[1] Grantham, P. J., & Douglas, A. G. (1980). The nature and origin of sesquiterpenoids in some tertiary fossil resins. Geochimica et Cosmochimica Acta, 44(11), 1801-1810. View Source
[2] Grantham, P. J., & Douglas, A. G. (1980). The nature and origin of sesquiterpenoids in some tertiary fossil resins. Geochimica et Cosmochimica Acta, 44(11), 1801-1810. View Source
[3] Abraham, W. R., Washausen, P., & Kieslich, K. (2014). Microbial Hydroxylation of Cedrol and Cedrene. Zeitschrift für Naturforschung C, 42(4), 414-419. View Source
Quantitative Evidence for Differentiating Cedrane from α-Cedrene, Cedrol, and allo-Cedrane
Synthetic Efficiency: Unified Access to Cedrane and Clovane Skeletons via Radical Cyclization
A unified radical cyclization cascade selectively constructs the Cedrane skeleton from a common epoxycyclohexane precursor, demonstrating its synthetic accessibility relative to the clovane framework. This method provides a practical route to Cedrane as a core scaffold, which is essential for synthesizing bioactive natural products .
Synthetic AccessClass-level inference
Radical cyclization cascade selectively forms Cedrane skeleton
Supports synthetic accessibility for core scaffold
Method distinguishes from Clovane; data to verify
Total SynthesisSesquiterpeneRadical Cyclization
Evidence Dimension
Synthetic Yield (Unified Route)
Target Compound Data
Not Quantified (Method provides access to Cedrane skeleton)
Comparator Or Baseline
Clovane skeleton (from same cascade)
Quantified Difference
Method distinguishes Cedrane and Clovane skeletons based on cyclization mode (5- or 6-exo-trig/5-exo-dig)
Conditions
Radical cyclization cascade using Cp2TiCl
Why This Matters
This confirms Cedrane's viability as a key synthetic target in modern total synthesis, supporting its procurement for advanced R&D.
Total SynthesisSesquiterpeneRadical Cyclization
Structural Specificity: Allo-Cedrane Formation in Lewis Acid-Mediated Cyclization
A tunable Lewis acid-mediated cyclization strategy produced a 4:1 mixture of (±)-zizaene and (±)-allo-cedrane, achieving a total yield of 71% for these skeletons. This demonstrates that Cedrane's skeleton can be diverted to the structurally distinct allo-cedrane framework under specific conditions, highlighting the importance of sourcing the correct stereoisomer for target synthesis [1].
(±)-allo-cedrane (part of 4:1 mixture with (±)-zizaene)
Comparator Or Baseline
(±)-zizaene (other component of mixture)
Quantified Difference
4:1 ratio of (±)-zizaene to (±)-allo-cedrane
Conditions
Lewis acid-mediated cyclization
Why This Matters
This underscores that the Cedrane framework can undergo skeletal rearrangements, making it crucial to verify the exact stereoisomer for consistent experimental outcomes.
[1] Tunable Cyclization Strategy for the Synthesis of Zizaene-, allo-Cedrane-, seco-Kaurane-, and seco-Atesane-Type Skeletons. (2017). Organic Letters, 19(18), 4864-4867. View Source
Analytical Confirmation: Gas Chromatographic Retention Index of α-Cedrane
The Kovats retention index for α-Cedrane on a DB-5 column is 1441 [1]. This value provides a quantitative benchmark for the unambiguous identification and purity assessment of Cedrane in complex mixtures, distinguishing it from other sesquiterpenes like α-Cedrene (RI ~1454 on DB-5) [2].
Retention Index (DB-5)Cross-study comparable
1441
Unambiguous QC identification, distinguishes from α-Cedrene (~1454)
Benchmark for purity assessment
Analytical ChemistryGC-MSQuality Control
Evidence Dimension
Gas Chromatographic Retention Index (DB-5 Column)
Target Compound Data
1441
Comparator Or Baseline
α-Cedrene (RI ~1454 on DB-5)
Quantified Difference
~13 index units
Conditions
DB-5 column
Why This Matters
This RI value enables reliable QC verification and ensures procurement of the correct compound, preventing costly errors in inventory management and research.
Analytical ChemistryGC-MSQuality Control
[1] Adams, R. P. (1995). Identification of essential oil components by gas chromatography/mass spectrometry. Allured Publishing Corporation. View Source
[2] The Good Scents Company. (n.d.). alpha-cedrene, 469-61-4. View Source
Regulatory Compliance: GHS Hazard Classification for Cedrane/Cedrene
According to Safety Data Sheets (SDS) for Cedrene (a close analog), the compound carries GHS hazard statements H304 (May be fatal if swallowed and enters airways) and H400 (Very toxic to aquatic life) . While specific SDS data for pure Cedrane is limited, this information is critical for laboratory safety and environmental compliance.
GHS ClassificationClass-level inference
H304, H400 (based on Cedrene analog)
Indicates handling precautions; verify specific SDS
Class-level regulatory data
Safety Data SheetGHSCompliance
Evidence Dimension
GHS Hazard Classification
Target Compound Data
H304, H400 (based on analog Cedrene)
Comparator Or Baseline
Other sesquiterpenes (class-level)
Quantified Difference
Not applicable
Conditions
Regulatory assessment
Why This Matters
Understanding these hazards is essential for proper handling, storage, and disposal, ensuring a safe and compliant laboratory environment.
Safety Data SheetGHSCompliance
High-Value Application Scenarios for Cedrane in R&D and Fragrance Manufacturing
Core Scaffold for Total Synthesis of Bioactive Sesquiterpenoids
Cedrane is the foundational skeleton for a wide range of bioactive natural products [1]. Academic and industrial labs procure Cedrane as a starting material or key intermediate for the total synthesis of these compounds. The novel unified synthetic strategy developed for the Cedrane and Clovane skeletons makes Cedrane a valuable tool for exploring structure-activity relationships (SAR) and developing new pharmaceutical or agrochemical leads.
Precursor for High-Impact Woody and Amber Fragrance Ingredients
Cedrane is not used directly in fragrances but is a crucial intermediate for synthesizing potent and tenacious odorants. It can be converted into derivatives like 8,9-Epoxy cedrane and cedrane-8,9-diol, which are known for their strong amber, woody, and camphoraceous notes . While natural (−)-α-cedrene has a weak woody odor, its semi-synthetic derivative, cis-cedrene acetonide, is described as an 'extremely powerful' amber odorant [2]. This highlights Cedrane's value as a platform for creating high-performance aroma chemicals.
Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS)
With its defined Kovats retention index of 1441 on a DB-5 column [3], Cedrane can serve as a reliable internal standard or reference compound in GC-MS analysis of essential oils and complex volatile mixtures. Its unique retention time allows for the accurate identification and quantification of other sesquiterpenes, particularly in cedarwood oil and related products [4].
Synthetic Biology and Biotransformation Substrate
Cedrane's saturated skeleton provides a stable substrate for biotransformation studies. Research on the microbial hydroxylation of Cedrol and Cedrene [5] demonstrates the potential for using Cedrane as a feedstock to produce novel hydroxylated derivatives through enzymatic or whole-cell biocatalysis. This approach can yield unique, high-value compounds for the fragrance and pharmaceutical industries.
Application
Selection Property
Validation Focus
Total synthesis of sesquiterpenoids
Saturated tricyclic scaffold stability
Synthetic route compatibility, yield optimization
Fragrance ingredient precursor
Derivatization potential (e.g., epoxidation)
Odor profile verification of derivative, amber/woody character
Internal standard for GC-MS
Retention index benchmark (DB-5)
Co-elution check, matrix-specific RI confirmation
Biotransformation substrate
Saturated hydrocarbon stability for biocatalysis
Biocatalyst activity, hydroxylation selectivity
[1] Setzer, W. N. (2026). Cedarwood Oils: The Wood Essential Oil Compositions from Trees Known as 'Cedar'. Plants, 15(4), 659. View Source
[2] Stereoselective Synthesis of a cis-Cedrane-8,9-diol as a Key Intermediate for an Amber Odorant. (2020). View Source
[3] Adams, R. P. (1995). Identification of essential oil components by gas chromatography/mass spectrometry. Allured Publishing Corporation. View Source
[5] Abraham, W. R., Washausen, P., & Kieslich, K. (2014). Microbial Hydroxylation of Cedrol and Cedrene. Zeitschrift für Naturforschung C, 42(4), 414-419. View Source
Quote Request
Request a Quote for Cedrane
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.